molecular formula C18H24N4O B6956350 N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6956350
M. Wt: 312.4 g/mol
InChI Key: NTNSOUXKIGHKSI-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a cyclopropyl group, a pyrazole ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(18-13(2)20-21-14(18)3)10-17(23)22(16-4-5-16)11-15-6-8-19-9-7-15/h6-9,12,16H,4-5,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNSOUXKIGHKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)CC(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the pyridine ring. Common reagents used in these reactions include cyclopropylamine, 3,5-dimethyl-1H-pyrazole, and pyridine-4-carboxaldehyde. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide
  • N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide
  • N-(pyridin-4-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide

Uniqueness

“N-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide” is unique due to the presence of both the cyclopropyl group and the 3,5-dimethyl-1H-pyrazole ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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